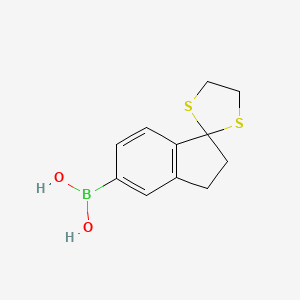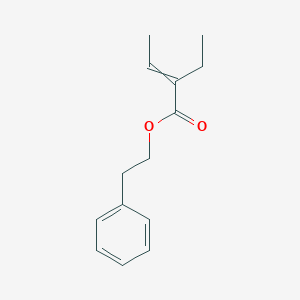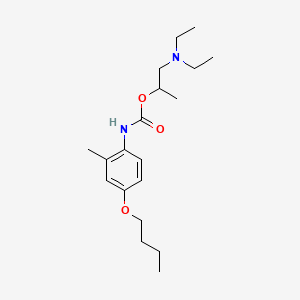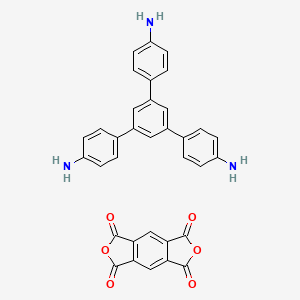
PI-Cof-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI-Cof-2 is a polyimide-based covalent organic framework. Covalent organic frameworks are a class of porous crystalline organic materials constructed from organic building blocks connected through dynamic covalent linkages. This compound is known for its high crystallinity, porosity, and stability, making it suitable for various applications in gas storage, separation, catalysis, and energy storage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PI-Cof-2 is synthesized through a scalable solvothermal method. The process involves the condensation reaction of aromatic dianhydride and triamine building units. The reaction is typically carried out in a solvent at elevated temperatures to promote the formation of the polyimide framework . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high crystallinity and porosity.
Industrial Production Methods
The industrial production of this compound involves a similar solvothermal method but on a larger scale. The process is designed to be environment-friendly, avoiding the use of toxic organic solvents. The scalability of the method allows for the production of this compound in significant quantities, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
PI-Cof-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to modify its electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the framework, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired functional group, can be used under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
PI-Cof-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of PI-Cof-2 involves its high surface area and porosity, which allow it to adsorb and interact with various molecules. The dynamic covalent linkages in the framework provide stability and enable the material to undergo reversible reactions. The molecular targets and pathways involved depend on the specific application, such as gas adsorption or catalysis .
Comparación Con Compuestos Similares
PI-Cof-2 is compared with other covalent organic frameworks, such as:
COF-1: Known for its high surface area but lower stability compared to this compound.
COF-320: Exhibits similar porosity but different chemical stability and functionalizability.
Imine-linked COFs: Have different electronic properties and stability profiles compared to this compound.
This compound stands out due to its high thermal stability, chemical resistance, and mechanical properties, making it unique among covalent organic frameworks .
Propiedades
Fórmula molecular |
C34H23N3O6 |
|---|---|
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
4-[3,5-bis(4-aminophenyl)phenyl]aniline;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone |
InChI |
InChI=1S/C24H21N3.C10H2O6/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-15H,25-27H2;1-2H |
Clave InChI |
MJLZJGFRAMJCHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)

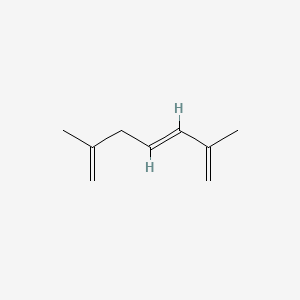
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)





